molecular formula C18H19ClN2O3 B2724711 (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone CAS No. 1428356-24-4

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone

Cat. No. B2724711
CAS RN: 1428356-24-4
M. Wt: 346.81
InChI Key: VXRWQVGANPMKBZ-UHFFFAOYSA-N
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Description

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone, also known as ML277, is a small molecule compound that has been identified as a potent and selective activator of the human ether-a-go-go-related gene (hERG) potassium channel. This compound has been extensively studied for its potential use in treating cardiovascular diseases, such as arrhythmias, and has shown promising results in preclinical studies.

Scientific Research Applications

Crystallography and Molecular Structure

  • The crystal and molecular structure analysis of related compounds, such as those incorporating chloropyridinyl and methoxyphenyl groups, has been explored through spectroscopic characterization and X-ray diffraction (XRD) studies. These studies provide insight into intermolecular interactions, including hydrogen bonding and crystal packing phenomena B. Lakshminarayana et al., 2009.

Antimicrobial Activity

  • Research on derivatives that include chloropyridinyl and piperidinyl methanone oximes has shown potential antimicrobial activity. Synthesis and evaluation of these derivatives have identified compounds with significant antibacterial and antifungal properties, contributing to the search for new antimicrobial agents L. Mallesha, K. Mohana, 2014.

Synthesis Methods

  • Innovative synthesis methods for compounds related to "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone" have been developed. These include microwave-assisted synthesis, which offers advantages in yield, environmental impact, and reaction time compared to conventional methods. Such advancements in synthesis techniques are critical for the efficient production of novel compounds with potential applications in drug development and materials science P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016.

Molecular Interaction Studies

  • The interaction of related compounds with biological receptors has been a subject of study to understand their potential therapeutic effects. For example, molecular docking studies have been employed to explore the interaction of synthesized compounds with cancer targets, shedding light on their potential efficacy as anti-cancer agents. This research is pivotal in the discovery and optimization of new drugs B. Lakshminarayana et al., 2018.

properties

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-23-16-4-2-3-13(11-16)18(22)21-9-7-15(8-10-21)24-17-6-5-14(19)12-20-17/h2-6,11-12,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRWQVGANPMKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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